1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate
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Overview
Description
1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring, a nitro group, and a cyanophenylmethyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate typically involves multi-step organic reactionsThe final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid under controlled conditions .
Chemical Reactions Analysis
1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyanophenylmethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, especially at the nitrogen atom of the quinoline ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the cyanophenylmethyl group can modulate the compound’s binding affinity to various proteins and enzymes .
Comparison with Similar Compounds
1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate can be compared with other quinoline derivatives, such as:
1-Methylquinolinium iodide: Similar in structure but lacks the nitro and cyanophenylmethyl groups, making it less reactive in certain chemical reactions.
5-Nitroquinoline: Contains the nitro group but lacks the cyanophenylmethyl group, affecting its overall reactivity and applications.
3-Cyano-1-methylquinolinium iodide: Similar in having the cyanophenylmethyl group but differs in the position and presence of other functional groups.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62162-86-1 |
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Molecular Formula |
C17H12ClN3O6 |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
3-[(5-nitroquinolin-1-ium-1-yl)methyl]benzonitrile;perchlorate |
InChI |
InChI=1S/C17H12N3O2.ClHO4/c18-11-13-4-1-5-14(10-13)12-19-9-3-6-15-16(19)7-2-8-17(15)20(21)22;2-1(3,4)5/h1-10H,12H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MIWXPHMTZQZVKY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C[N+]2=CC=CC3=C2C=CC=C3[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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